molecular formula C16H9ClF2N4 B12219475 6-Amino-4-((3-chloro-4-fluorophenyl)amino)-8-fluoroquinoline-3-carbonitrile

6-Amino-4-((3-chloro-4-fluorophenyl)amino)-8-fluoroquinoline-3-carbonitrile

Cat. No.: B12219475
M. Wt: 330.72 g/mol
InChI Key: QSQMFYZKBSWHRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Quinolinecarbonitrile, 6-amino-4-[(3-chloro-4-fluorophenyl)amino]-8-fluoro- is a complex organic compound with the molecular formula C16H9ClF2N4. This compound is notable for its unique structure, which includes a quinoline core substituted with various functional groups, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarbonitrile, 6-amino-4-[(3-chloro-4-fluorophenyl)amino]-8-fluoro- typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution of a quinoline derivative with an appropriate amine. The reaction conditions often require the use of polar aprotic solvents and elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarbonitrile, 6-amino-4-[(3-chloro-4-fluorophenyl)amino]-8-fluoro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

3-Quinolinecarbonitrile, 6-amino-4-[(3-chloro-4-fluorophenyl)amino]-8-fluoro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 6-amino-4-[(3-chloro-4-fluorophenyl)amino]-8-fluoro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Quinolinecarbonitrile, 6-amino-4-[(3-chloro-4-fluorophenyl)amino]-8-fluoro- apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C16H9ClF2N4

Molecular Weight

330.72 g/mol

IUPAC Name

6-amino-4-(3-chloro-4-fluoroanilino)-8-fluoroquinoline-3-carbonitrile

InChI

InChI=1S/C16H9ClF2N4/c17-12-5-10(1-2-13(12)18)23-15-8(6-20)7-22-16-11(15)3-9(21)4-14(16)19/h1-5,7H,21H2,(H,22,23)

InChI Key

QSQMFYZKBSWHRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=C3C=C(C=C(C3=NC=C2C#N)F)N)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.